Dichloro[bis(octadecanoyloxy)]stannane
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Overview
Description
Dichloro[bis(octadecanoyloxy)]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two octadecanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with octadecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichloro[bis(octadecanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds .
Scientific Research Applications
Dichloro[bis(octadecanoyloxy)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of dichloro[bis(octadecanoyloxy)]stannane involves its interaction with cellular components, leading to various biological effects. The compound can interact with proteins, enzymes, and other biomolecules, disrupting their normal functions. This interaction can result in antimicrobial, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Another organotin compound with similar chemical properties.
Dioctyltin bis(coco acyloxy) derivatives: Organotin compounds with different organic groups attached to the tin atom.
Uniqueness
Dichloro[bis(octadecanoyloxy)]stannane is unique due to its specific octadecanoyloxy groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry .
Properties
CAS No. |
137162-29-9 |
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Molecular Formula |
C36H70Cl2O4Sn |
Molecular Weight |
756.6 g/mol |
IUPAC Name |
[dichloro(octadecanoyloxy)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2ClH.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*2-17H2,1H3,(H,19,20);2*1H;/q;;;;+4/p-4 |
InChI Key |
ALUSHCXNYGPEFO-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)CCCCCCCCCCCCCCCCC)(Cl)Cl |
Origin of Product |
United States |
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